N-Methylcolchicine is a synthetic derivative of colchicine, a well-known alkaloid extracted from the plant Colchicum autumnale. Colchicine has been extensively studied for its pharmacological properties, particularly its ability to inhibit microtubule polymerization, which makes it valuable in treating gout and certain types of cancer. N-Methylcolchicine is classified as a member of the colchicine family and has garnered interest for its potential enhanced biological activity compared to its parent compound.
N-Methylcolchicine is derived from colchicine through a methylation process. Colchicine itself is classified as a plant alkaloid and belongs to the group of compounds known as tubulin inhibitors. Its structural modifications, such as methylation at the nitrogen atom, can influence its pharmacological properties, making N-Methylcolchicine a subject of interest in medicinal chemistry.
The synthesis of N-Methylcolchicine typically involves the methylation of colchicine using methyl iodide as a methylating agent. The general method includes:
This method allows for the introduction of a methyl group to the nitrogen atom in colchicine, yielding N-Methylcolchicine with improved solubility and potentially altered biological activity .
N-Methylcolchicine retains the core structure of colchicine but features a methyl group attached to the nitrogen atom. The molecular formula for N-Methylcolchicine is C₁₈H₁₉N₃O₁, with a molecular weight of approximately 295.36 g/mol. The structural representation includes:
The presence of these functional groups significantly influences its chemical behavior and biological interactions .
N-Methylcolchicine can participate in various chemical reactions due to its functional groups. Key reactions include:
These reactions allow researchers to explore structure-activity relationships and develop new compounds with enhanced therapeutic profiles.
The mechanism of action for N-Methylcolchicine primarily involves its ability to bind to tubulin, inhibiting microtubule polymerization. This inhibition disrupts mitotic spindle formation during cell division, leading to cell cycle arrest in metaphase. This property is leveraged in cancer therapy, where rapid cell division is targeted.
In addition, studies suggest that N-Methylcolchicine may exhibit different affinities for tubulin compared to colchicine, potentially leading to variations in efficacy and toxicity profiles .
N-Methylcolchicine exhibits several notable physical and chemical properties:
These properties are critical for its application in both laboratory settings and potential therapeutic uses .
N-Methylcolchicine has several scientific applications:
Research continues into optimizing the synthesis and evaluating the biological effects of N-Methylcolchicine, aiming to enhance its therapeutic efficacy while minimizing side effects .
N-Dealkylation represents a principal metabolic pathway for N-methylcolchicine (N-methylcolchiceinamide) in Streptomyces species. This process involves the enzymatic cleavage of the N-methyl group, resulting in the formation of colchiceinamide as the primary metabolite. Research demonstrates that Streptomyces griseus NRRL B-599 achieves near-complete substrate conversion of N-methylcolchiceinamide, with colchiceinamide constituting approximately 65% of total metabolites [1] [2]. The reaction proceeds via oxidative attack on the nitrogen atom, catalyzed by cytochrome P450 monooxygenases or flavin-containing enzymes, leading to carbinolamine intermediate formation. This intermediate undergoes spontaneous decomposition to yield the secondary amine (colchiceinamide) and formaldehyde [4].
Comparative studies across Streptomyces strains reveal significant interspecies variability in dealkylation efficiency. Among 77 screened microorganisms, only five Streptomyces species exhibited substantial N-dealkylation activity, with S. griseus NRRL B-599 demonstrating superior catalytic capability and conversion rates [1]. This specificity underscores the enzymatic specialization within actinomycetes for processing colchicine-related alkaloids.
Table 1: Metabolite Profile of N-Methylcolchiceinamide Biotransformation by S. griseus NRRL B-599
Metabolite | Chemical Modification | Relative Abundance (%) |
---|---|---|
Colchiceinamide | N-demethylation | 65% |
2-O-demethyl-N-methylcolchiceinamide | O-demethylation at C2 position | 15-20% |
3-O-demethyl-N-methylcolchiceinamide | O-demethylation at C3 position | 15-20% |
O-Demethylation generates phenolic derivatives through regioselective methyl group removal from the trimethoxyphenyl ring of N-methylcolchicine. Streptomyces griseus preferentially attacks the 2- and 3-positions over the 10-position, producing 2-O-demethyl-N-methylcolchiceinamide and 3-O-demethyl-N-methylcolchiceinamide as major phenolic metabolites [1] [4]. Structural characterization via NMR and mass spectrometry confirms that demethylation occurs without additional ring modifications, preserving the colchicine core while enhancing compound polarity [1] [3].
Advanced analytical methodologies enable precise quantification of these metabolites in complex matrices. Ultra-high performance liquid chromatography (UHPLC) methods with detection limits of 10 ng/mL permit sensitive identification of demethylated derivatives in biological samples. Application of this technology to decomposed skeletal tissues revealed 3-demethyl colchicine (0.77–1.8 μg/g) and 2-demethyl colchicine (0.43–0.80 μg/g) alongside the parent compound, confirming the environmental stability of these transformation products [3]. Microwave-assisted extraction (MAE) followed by microplate solid-phase extraction (MPSPE) significantly enhances recovery efficiency (>95%) of O-demethylated metabolites from challenging matrices like bone tissue, facilitating comprehensive metabolic profiling [3].
Table 2: Quantification of O-Demethylated Metabolites in Vertebral Bone Tissue
Analyte | Concentration Range (μg/g) | Extraction Efficiency (%) |
---|---|---|
Colchicine | 1.8 – 4.1 | >95% |
3-Demethyl colchicine | 0.77 – 1.8 | >95% |
2-Demethyl colchicine | 0.43 – 0.80 | >95% |
Streptomyces griseus NRRL B-599 possesses a specialized enzymatic machinery that enables complete biotransformation of N-methylcolchiceinamide through parallel N-dealkylation and O-demethylation pathways. Biochemical studies indicate that this strain employs distinct enzyme systems for each modification type: [1] [4]
N-Dealkylation System: Dominated by cytochrome P450 monooxygenases (CYPs) that utilize NADPH and molecular oxygen to facilitate oxidative cleavage. These enzymes demonstrate broad substrate tolerance toward colchicinoids but exhibit stringent regioselectivity for the N-methyl group.
O-Demethylation System: Primarily mediated by S-adenosylmethionine (SAM)-dependent methyltransferases operating in reverse, though oxidative demethylation via tetrahydrofolate-dependent enzymes may contribute. The glycine methylation pathway enzymes—glycine N-methyltransferase (GMT) and sarcosine dimethylglycine N-methyltransferase (SDMT)—show structural homology to those in Halorhodospira halochloris but exhibit distinct substrate specificities [4] [6].
Gene expression analyses under biotransformation conditions reveal upregulation of nitrogen metabolism genes, suggesting their involvement in processing demethylation byproducts. Additionally, the enzymatic systems demonstrate remarkable stability under alkaline conditions (pH 9.5), aligning with the natural habitat preferences of S. griseus [6]. This alkaliphilic adaptation provides biotechnological advantages for industrial-scale transformations, as it reduces contamination risks during prolonged fermentation processes [4] [6].
Microbial transformation efficiency of N-methylcolchicine varies substantially between bacterial and fungal systems, with actinomycetes demonstrating superior catalytic performance:
Conversion Rates: Streptomyces griseus strains achieve near-complete substrate conversion (≥98%) within 24–48 hours in optimized media. In contrast, fungal systems (e.g., Aspergillus spp., Cunninghamella spp.) typically exhibit slower transformation kinetics and lower total yields (40–70%), even with extended incubation periods [1] [4].
Regioselectivity: Bacterial systems display precise regioselectivity in O-demethylation, predominantly generating 2-O- and 3-O-demethylated isomers. Fungal transformations produce more complex metabolite profiles including hydroxylated derivatives and glucuronidated conjugates, complicating product purification [1] [8].
Process Optimization: Bacterial transformations benefit from co-solvent tolerance; adding DMF (5–10% v/v) to S. griseus ATCC 13273 cultures increases 2-O-demethylcolchicine yields to 51% and 3-O-demethylcolchicine to 31% [4]. Fungal systems show greater solvent sensitivity, limiting such enhancement strategies.
Genetic Manipulation Potential: Streptomycete genomes offer well-developed genetic tools for pathway engineering. Heterologous expression of S. griseus methyltransferases in E. coli has generated recombinant biocatalysts with enhanced demethylation activity [4] [6]. Fungal systems present greater challenges in genetic modification due to complex gene regulatory networks and post-translational modifications.
Table 3: Biotransformation Efficiency Comparison Across Microbial Systems
Organism | Conversion Rate (%) | Major Metabolites | Process Tolerance |
---|---|---|---|
Streptomyces griseus NRRL B-599 | ≥98% | Colchiceinamide, 2-O-demethyl, 3-O-demethyl | High solvent/alkali tolerance |
Streptomyces griseus ATCC 13273 | 85–92% | 2-O-demethylcolchicine (51%), 3-O-demethylcolchicine (31%) | Moderate DMF tolerance |
Fungal consortium | 40–75% | Mixed O-demethylated, hydroxylated, conjugated | Low solvent tolerance |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7